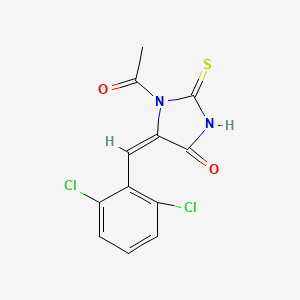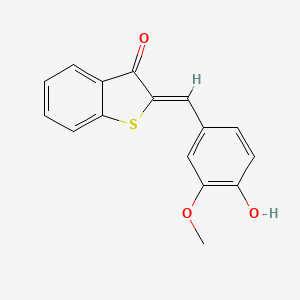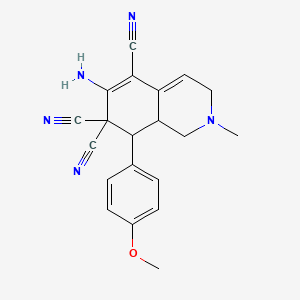![molecular formula C27H25N3O5S B11676070 methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate](/img/structure/B11676070.png)
methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazinan ring, a benzyl group, and a methoxyphenyl group, making it a unique molecule with interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multiple steps. One common method is the Schiff base reduction route, where the starting materials undergo a series of reactions to form the final product . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like NaBH4 or LiAlH4.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH4, LiAlH4, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under specific pH conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-{[(2Z)-4-aryl-2-hydroxy-4-oxobut-2-enoyl]amino}benzoates: These compounds share a similar structure and have been studied for their analgesic activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via a similar Schiff base reduction route and has applications in the synthesis of dyes and pharmaceuticals.
Uniqueness
Methyl 4-[({(2Z)-3-benzyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its thiazinan ring and methoxyphenyl group contribute to its distinct chemical properties and biological activities.
Propriétés
Formule moléculaire |
C27H25N3O5S |
|---|---|
Poids moléculaire |
503.6 g/mol |
Nom IUPAC |
methyl 4-[[3-benzyl-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H25N3O5S/c1-34-22-14-12-21(13-15-22)29-27-30(17-18-6-4-3-5-7-18)24(31)16-23(36-27)25(32)28-20-10-8-19(9-11-20)26(33)35-2/h3-15,23H,16-17H2,1-2H3,(H,28,32) |
Clé InChI |
RBXGYEZJKQEOEM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=C2N(C(=O)CC(S2)C(=O)NC3=CC=C(C=C3)C(=O)OC)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(Z)-[4-(Diethylamino)phenyl]methylidene]pyrazine-2-carbohydrazide](/img/structure/B11675999.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11676006.png)

![(2E,5E)-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11676022.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B11676035.png)
![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B11676039.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]acetohydrazide](/img/structure/B11676044.png)
![5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-(furan-2-yl)-2-methyl-N-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11676050.png)
![11-[4-(diethylamino)phenyl]-3,3-dimethyl-1-oxo-N-phenyl-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carbothioamide](/img/structure/B11676059.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B11676060.png)

![Methyl 6-methyl-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11676066.png)
![ethyl 2-({(E)-[2-(furan-2-yl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B11676075.png)
